molecular formula C27H26BrClN4O3 B13381645 N-{1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}-2-chlorobenzamide

N-{1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}-2-chlorobenzamide

Katalognummer: B13381645
Molekulargewicht: 569.9 g/mol
InChI-Schlüssel: IPSNXMDEOZCJNR-QDWCBANGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}-2-chlorobenzamide is a complex organic compound with a molecular formula of C27H27BrN4O3 and a molar mass of 535.43228 g/mol This compound is known for its unique structure, which includes a brominated hydroxybenzylidene group, a diethylamino phenyl group, and a chlorobenzamide moiety

Vorbereitungsmethoden

The synthesis of N-{1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}-2-chlorobenzamide involves several steps. The key synthetic route includes the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-[4-(diethylamino)phenyl]vinyl chloride to form the final product. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Analyse Chemischer Reaktionen

N-{1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}-2-chlorobenzamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-{1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}-2-chlorobenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-{1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

N-{1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}-2-chlorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C27H26BrClN4O3

Molekulargewicht

569.9 g/mol

IUPAC-Name

N-[(E)-3-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl]-2-chlorobenzamide

InChI

InChI=1S/C27H26BrClN4O3/c1-3-33(4-2)21-12-9-18(10-13-21)15-24(31-26(35)22-7-5-6-8-23(22)29)27(36)32-30-17-19-16-20(28)11-14-25(19)34/h5-17,34H,3-4H2,1-2H3,(H,31,35)(H,32,36)/b24-15+,30-17+

InChI-Schlüssel

IPSNXMDEOZCJNR-QDWCBANGSA-N

Isomerische SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)/NC(=O)C3=CC=CC=C3Cl

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC(=C2)Br)O)NC(=O)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.